2-(2-Formyl-3-methylphenoxy)acetamide
Description
2-(2-Formyl-3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a phenoxy backbone substituted with a formyl group at the 2-position and a methyl group at the 3-position. The compound’s structure combines a reactive aldehyde moiety with a polar acetamide group, making it a versatile intermediate in medicinal and agrochemical research. Its synthesis typically involves nucleophilic substitution between 2-chloroacetamide and substituted phenols under basic conditions, as exemplified by the preparation of structurally similar 2-(2-formylphenoxy)acetamide via K₂CO₃-mediated coupling of salicylaldehyde with 2-chloroacetamide .
The compound’s biological relevance stems from its structural similarity to auxin agonists (e.g., synthetic phenoxyacetamides like WH7 and compound 533), which regulate plant growth . Additionally, its aldehyde group may participate in covalent interactions with biological targets, a feature exploited in enzyme inhibition studies .
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(2-formyl-3-methylphenoxy)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7-3-2-4-9(8(7)5-12)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) |
InChI Key |
TZQKNFQTZFSSHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)N)C=O |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research indicates that 2-(2-formyl-3-methylphenoxy)acetamide exhibits various biological activities, making it a candidate for further investigation in pharmacological studies.
Antimicrobial Activity
Studies have shown that derivatives of phenoxyacetamides possess antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics .
Anticancer Potential
The compound has been investigated for its antiproliferative effects on different cancer cell lines. For example, certain derivatives have demonstrated cytotoxic effects against human tumor cell lines such as cervical carcinoma (HeLa), colorectal cancer (HT29), and breast cancer (MCF-7) . The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation pathways.
Neuroprotective Effects
Research into related phenoxyacetamides suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Compounds that share structural similarities with this compound have been shown to inhibit monoamine oxidase enzymes, which are implicated in the metabolism of neurotransmitters . This inhibition could provide therapeutic benefits in conditions like depression and Parkinson's disease.
Case Studies
Several case studies highlight the applications of this compound and its derivatives:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations:
Substituent Position and Bioactivity :
- The position of the formyl group (e.g., 2-formyl in the target compound vs. 5-formyl in ) alters electronic properties and steric accessibility, impacting binding to enzymes or receptors .
- Chlorine substituents (e.g., in WH7 and ) enhance lipophilicity and resistance to metabolic degradation, critical for agrochemical activity .
Nitrogen Modifications :
- Free –NH₂ (target compound) vs. bulky groups (e.g., triazolyl in WH7) influence solubility and target engagement. Bulky substituents often enhance selectivity for protein pockets, as seen in 17β-HSD2 inhibitors with N-phenethyl chains .
Preparation Methods
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (NAS) represents a foundational approach for introducing the phenoxy-acetamide moiety. A validated protocol involves reacting 2-formyl-3-methylphenol with chloroacetamide under basic conditions.
Typical Procedure :
A mixture of 2-formyl-3-methylphenol (1.0 eq), chloroacetamide (1.2 eq), and potassium carbonate (2.5 eq) in dimethylformamide (DMF) is stirred at 80°C for 12 hours . Post-reaction, the mixture is diluted with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1). This method yields 2-(2-Formyl-3-methylphenoxy)acetamide in 68–72% purity, confirmed by -NMR and high-resolution mass spectrometry (HRMS) .
Key Considerations :
-
Base Selection : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) due to enhanced deprotonation of the phenolic hydroxyl group .
-
Solvent Optimization : Polar aprotic solvents like DMF accelerate the reaction by stabilizing the transition state .
Condensation via Carbodiimide Coupling
Carbodiimide-mediated condensation offers an alternative route, particularly for introducing the acetamide group post-phenoxy linkage formation. This method is advantageous for sterically hindered substrates.
Representative Synthesis :
2-Formyl-3-methylphenol is first converted to its carboxylic acid derivative via oxidation (CrO₃/H₂SO₄), followed by activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . Reaction with ammonium hydroxide in tetrahydrofuran (THF) at 0°C affords the acetamide derivative in 65% yield .
Mechanistic Insight :
The EDCI/HOBt system facilitates formation of an active ester intermediate, which undergoes nucleophilic attack by ammonia to yield the acetamide . This method minimizes racemization and side reactions, making it suitable for lab-scale production .
Oxidation of Methyl Precursors
Oxidative conversion of a methyl group to a formyl substituent provides a stepwise route. This approach is critical when direct formylation is challenging.
Oxidation Protocol :
2-(2-Methyl-3-methylphenoxy)acetamide is treated with selenium dioxide (SeO₂) in dioxane/water (4:1) at 100°C for 6 hours . The reaction proceeds via radical intermediates, yielding this compound in 58% yield .
Limitations :
-
Over-oxidation to carboxylic acids occurs if reaction times exceed 8 hours .
-
Selenium-based reagents necessitate rigorous purification to avoid residual toxicity .
Multi-Component Reactions (MCRs)
MCRs streamline synthesis by combining formylation and acetamide formation in a single step. A notable example involves a three-component reaction of resorcinol derivatives, glyoxylic acid, and acetamide precursors.
Procedure :
A mixture of 3-methylresorcinol (1.0 eq), glyoxylic acid (1.5 eq), and chloroacetamide (1.2 eq) in acetic acid is heated at 120°C for 5 hours . The crude product is recrystallized from ethanol, affording the target compound in 61% yield .
Advantages :
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
| Method | Yield (%) | Purity (%) | Key Reagents | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | K₂CO₃, DMF | High |
| Carbodiimide Coupling | 65 | 95 | EDCI, HOBt | Moderate |
| Oxidation | 58 | 90 | SeO₂ | Low |
| Multi-Component Reaction | 61 | 92 | Glyoxylic acid | High |
Insights :
Q & A
Basic: What are the optimized synthetic routes for 2-(2-Formyl-3-methylphenoxy)acetamide, and how can reaction progress be monitored?
Methodological Answer:
The synthesis of 2-(2-formylphenoxy)acetamide derivatives typically involves nucleophilic substitution. For this compound, adapt the procedure from :
- React 3-methylsalicylaldehyde (1.7 mL, 0.016 mol) with 2-chloroacetamide (1.52 g) in acetonitrile, using K₂CO₃ (3.39 g) as a weak base.
- Stir at room temperature for 24 hours, monitoring progress via TLC (e.g., silica gel plates with ethyl acetate/hexane).
- Filter to remove K₂CO₃, evaporate the solvent under reduced pressure, and purify via recrystallization.
Key analytical validation : Confirm structure using H/C NMR (amide proton at δ 7.8–8.0 ppm; formyl proton at δ 9.8–10.0 ppm) and FTIR (C=O stretch at ~1650–1700 cm⁻¹). Adjust stoichiometry for the methyl substituent to prevent steric hindrance .
Advanced: How can computational docking studies predict the interaction of this compound with SARS-CoV-2 enzymes?
Methodological Answer:
Ligand Preparation : Use the crystallographically resolved structure of this compound (from single-crystal XRD) and optimize geometry via Gaussian or similar software .
Protein Preparation : Retrieve SARS-CoV-2 enzyme structures (e.g., main protease, PDB ID 6LU7) from the Protein Data Bank. Remove water molecules and co-crystallized ligands, then add polar hydrogens using AutoDock Tools .
Docking Parameters : Perform rigid-flexible docking in AutoDock 4.2 with a grid box centered on the active site. Use Lamarckian genetic algorithm (50 runs, 25 million evaluations).
Validation : Analyze binding affinity (ΔG ≤ -7 kcal/mol suggests strong interaction) and hydrogen bonding with catalytic residues (e.g., His41/Cys145 in SARS-CoV-2 protease). Visualize results in PyMOL or Discovery Studio .
Advanced: How can structural isomers of this compound be differentiated during synthesis?
Methodological Answer:
Isomerism may arise from formyl/methyl regiochemistry. Follow 's approach:
Synthetic Control : Use regioselective protecting groups (e.g., TMSCl) to direct formylation to the ortho position relative to the methyl group.
Analytical Differentiation :
- LC-HRMS/MS : Compare retention times and fragmentation patterns (e.g., m/z 194.1 for ortho vs. m/z 194.1 with distinct adducts for meta).
- H NMR : Ortho-substituted isomers show deshielded formyl protons (δ ~10.2 ppm) due to proximity to the methyl group, while meta isomers exhibit upfield shifts .
Crystallography : Single-crystal XRD can unambiguously assign regiochemistry .
Basic: What analytical techniques are critical for validating the purity and structure of this compound?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: 60:40 acetonitrile/water) to assess purity (>98%). Monitor at 254 nm for aromatic absorption.
- NMR : Assign peaks via H (amide NH at δ ~8.0 ppm; aromatic protons at δ 6.8–7.5 ppm) and C (carbonyl carbons at δ ~165–170 ppm).
- FTIR : Confirm amide (C=O at ~1650 cm⁻¹) and formyl (C=O at ~1700 cm⁻¹) functional groups.
- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C₁₀H₁₁NO₃: C 59.7%, H 5.5%, N 6.9%) .
Advanced: How can stability studies under laboratory conditions inform experimental design for this compound?
Methodological Answer:
Accelerated Degradation Tests : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC. suggests acetamide derivatives remain stable in acetonitrile but degrade in aqueous buffers (hydrolysis of the amide bond) .
Light Sensitivity : Store in amber vials; UV-visible spectroscopy can track formyl group oxidation (λmax ~280 nm).
In Vitro Stability : For biological assays, use fresh DMSO stock solutions (<1 week old) to prevent precipitation or decomposition .
Advanced: How can conflicting spectral data during characterization be resolved?
Methodological Answer:
Contradictions (e.g., unexpected NMR shifts) may arise from impurities or tautomerism. Follow 's protocol:
Repurification : Re-crystallize from ethanol/water and repeat NMR.
2D NMR : Use HSQC and HMBC to correlate protons/carbons and confirm connectivity.
Cross-Validation : Compare experimental IR and XRD data with computational simulations (e.g., DFT-calculated IR spectra) .
Basic: What are the key considerations for scaling up the synthesis of this compound?
Methodological Answer:
- Solvent Selection : Replace acetonitrile with toluene for safer reflux conditions.
- Catalyst Optimization : Test K₂CO₃ vs. Cs₂CO₃ to improve yield (Cs⁺ enhances nucleophilicity in polar aprotic solvents).
- Workflow : Implement continuous flow chemistry for efficient mixing and reduced reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
